molecular formula C16H15N3O B2834818 (E)-3-(2-benzylhydrazono)-1-methylindolin-2-one CAS No. 324777-40-4

(E)-3-(2-benzylhydrazono)-1-methylindolin-2-one

Cat. No. B2834818
M. Wt: 265.316
InChI Key: LUGOEBJDPFSMQI-OBGWFSINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of this compound is C10H12N2O2 and its molecular weight is 192.218 . The SMILES notation is COC(=O)C=NNCc1ccccc1 .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis from Amino Acid Methyl Esters : Okuma et al. (2011) developed an efficient route to synthesize a variety of 2-phenylindolin-3-ones, which are structurally related to (E)-3-(2-benzylhydrazono)-1-methylindolin-2-one, from amino acid methyl esters. This synthesis provides moderate to good yields, highlighting a significant method in the structural study of indolin-3-ones (Okuma, Matsunaga, Nagahora, Shioji, & Yokomori, 2011).

  • Structural Analysis of Related Compounds : Karrouchi et al. (2021) conducted detailed structural and molecular docking studies on compounds structurally related to (E)-3-(2-benzylhydrazono)-1-methylindolin-2-one. Their work involved spectroscopic methods and provided insights into the electronic properties and potential biological interactions of such compounds (Karrouchi, Brandán, Sert, Karbane, Radi, Ferbinteanu, Garcia, & Ansar, 2021).

Drug Design and Biological Activity

  • Potential in Anti-Cancer Drug Design : Mehta et al. (2022) synthesized a library of isoindolin-1-ones, which are related to the target molecule, and evaluated their anti-cancer activity. This highlights the role of such compounds in medicinal chemistry and potential application in anti-cancer drug design (Mehta, Mangyan, & Brahmchari, 2022).

  • Anti-acetylcholinesterase Inhibitors : Sugimoto et al. (1995) studied a series of compounds including 1-benzyl-4-(2-isoindolin-2-ylethyl)piperidine, which has structural similarities to (E)-3-(2-benzylhydrazono)-1-methylindolin-2-one, as potent anti-acetylcholinesterase inhibitors. Their research contributes to understanding the potential of such compounds in therapeutic applications (Sugimoto, Iimura, Yamanishi, & Yamatsu, 1995).

Catalysis and Chemical Reactions

  • Catalytic Enantioselective Construction : Liu et al. (2015) discussed the importance of molecules with stereogenic centers, like (E)-3-(2-benzylhydrazono)-1-methylindolin-2-one, in drug discovery. They explored methods for constructing quaternary stereocenters, which add three-dimensionality and novelty to molecules, a concept relevant to the synthesis and application of such compounds (Liu, Han, Liu, & Stoltz, 2015).

  • Domino Carbometalation/Coupling Reactions : Vessally et al. (2017) highlighted the synthesis of 3-methyleneindolinone derivatives, related to the target molecule, through metal-catalyzed intramolecular cyclization. This showcases the compound's relevance in innovative chemical synthesis techniques (Vessally, Hosseinzadeh-Khanmiri, Ghorbani-Kalhor, Es’haghi, & Bekhradnia, 2017).

Safety And Hazards

The safety statements for this compound suggest that suitable gloves and eye/face protection should be worn .

properties

IUPAC Name

3-(benzyldiazenyl)-1-methylindol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-19-14-10-6-5-9-13(14)15(16(19)20)18-17-11-12-7-3-2-4-8-12/h2-10,20H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXLCKBBHNNQRJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1O)N=NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(2-benzylhydrazono)-1-methylindolin-2-one

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